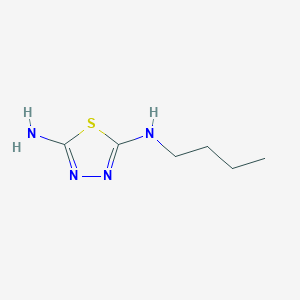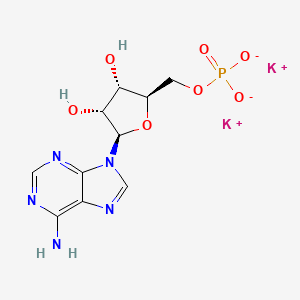![molecular formula C14H21N5O B14001510 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide CAS No. 66975-08-4](/img/structure/B14001510.png)
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of a substituted aromatic aldehyde with a hydrazide in the presence of a catalyst. One common method involves dissolving 4-chlorobenzohydrazide in methanol, adding the substituted aromatic aldehyde, and a few drops of glacial acetic acid. The mixture is then refluxed for 30 minutes, and the crude product is recrystallized using a mixture of cold water and alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrazone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Materials Science: It is used in the synthesis of organogelators for oil spill recovery.
Biological Research: It is studied for its role in inhibiting specific enzymes and pathways in biological systems.
作用機序
The mechanism of action of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
類似化合物との比較
Similar Compounds
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Known for its antifungal properties.
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Used as an experimental drug with potential therapeutic applications.
Uniqueness
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl and methyltriazene groups contribute to its stability and reactivity, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
66975-08-4 |
|---|---|
分子式 |
C14H21N5O |
分子量 |
275.35 g/mol |
IUPAC名 |
2-[[cyclohexyl(methyl)amino]diazenyl]benzohydrazide |
InChI |
InChI=1S/C14H21N5O/c1-19(11-7-3-2-4-8-11)18-17-13-10-6-5-9-12(13)14(20)16-15/h5-6,9-11H,2-4,7-8,15H2,1H3,(H,16,20) |
InChIキー |
LIYNUIHEXLZBRZ-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)N=NC2=CC=CC=C2C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene](/img/structure/B14001435.png)

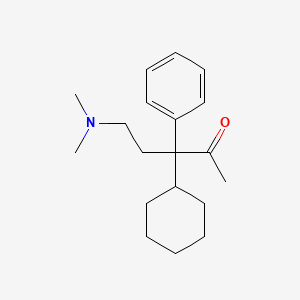
![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
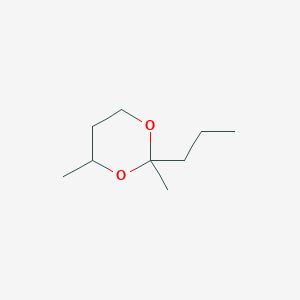
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
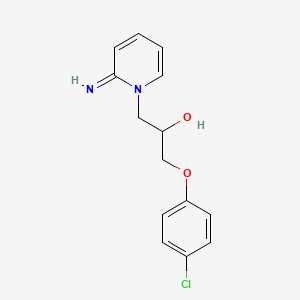
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
